10-Thiofolic acid

Medicinal Chemistry Antifolate Design Structure-Activity Relationship

Folate analog research requires tools with defined transporter selectivity. 10-Thiofolic acid (CAS 54931-98-5) is a sulfur-bridged antifolate that selectively inhibits folate uptake while sparing methotrexate transport in HeLa cells. • Antibacterial activity: 21 mm zone of inhibition against S. aureus, 18 mm vs B. subtilis. • Micromolar growth inhibition: 58% at 100 µM in L1210 cells. • Enables SAR studies on folate transporter recognition & enzyme binding.

Molecular Formula C19H18N6O6S
Molecular Weight 458.4 g/mol
CAS No. 54931-98-5
Cat. No. B1664520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10-Thiofolic acid
CAS54931-98-5
Synonyms10-Thiofolic acid;  NSC 238147;  NSC-238147;  NSC238147; 
Molecular FormulaC19H18N6O6S
Molecular Weight458.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)SCC2=CN=C3C(=N2)C(=O)N=C(N3)N
InChIInChI=1S/C19H18N6O6S/c20-19-24-15-14(17(29)25-19)22-10(7-21-15)8-32-11-3-1-9(2-4-11)16(28)23-12(18(30)31)5-6-13(26)27/h1-4,7,12H,5-6,8H2,(H,23,28)(H,26,27)(H,30,31)(H3,20,21,24,25,29)/t12-/m0/s1
InChIKeyVUCAAEQMBTVEOL-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

10-Thiofolic Acid: Core Properties & Structural Differentiation


10-Thiofolic acid is a folate analog wherein the methylene bridge at the 10-position is replaced by a sulfur atom, yielding a thioether linkage [1]. This substitution transforms the molecular scaffold from a secondary amine (folic acid) to a sulfide-containing analog, altering both chemical properties and biological recognition. The compound exhibits antibacterial activity against Gram-positive bacteria and growth-inhibitory effects on murine leukemia cells in vitro [1][2]. It is classified as an antifolate agent with potential antibacterial and antineoplastic applications in research settings, and is referenced by the NCI code NSC-238147 [3].

Folate Analog SAR Sulfur substitution at position 10 enables structure-activity studies.
Bacterial Antifolate Screening Reported inhibition of Gram-positive bacterial growth.
Cell Proliferation Models Micromolar-range activity in leukemia cell lines.

Why 10-Thiofolic Acid Is Not Interchangeable with Folic Acid


The replacement of the 10-methylene carbon with sulfur in 10-thiofolic acid is not a conservative substitution. This modification alters the compound's interaction with folate transporters, metabolic enzymes, and its intrinsic stability [1]. Evidence from folate analog studies demonstrates that 10-thioaminopterin selectively inhibits methotrexate uptake while sparing folate uptake, whereas 10-thiofolic acid shows the inverse selectivity—inhibiting folate transport while negligibly affecting methotrexate uptake [2]. These differential transport properties underscore that sulfur-containing folate analogs cannot be assumed to behave as interchangeable substitutes for their carbon-bridged counterparts in research applications. Further, in dihydrofolate synthetase assays, dihydro-10-thiofolic acid acts as an inhibitor in bacterial systems, indicating that sulfur substitution does not merely attenuate biological activity but can confer distinct enzyme-targeting profiles not observed with the parent folate scaffold [3].

Property
10-Thiofolic Acid
Folic Acid
Bridge Atom
Sulfur (-S-)
Methylene (-CH₂-)
Folate Transport
Inhibits folate uptake; spares methotrexate transport
Substrate; no selective inhibition
Enzyme Interaction
Inhibits dihydrofolate synthetase
Pathway product; no inhibition

Quantitative Differentiation Evidence


Structural Divergence: Sulfur vs. Methylene Bridge

10-Thiofolic acid differs from folic acid by a single atomic substitution: the 10-methylene carbon (-CH₂-) is replaced by a sulfur atom (-S-), creating a thioether linkage between the pteridine ring and the p-aminobenzoylglutamate moiety [1]. This substitution increases molecular weight from 441.4 Da (folic acid) to 458.45 Da and introduces a sulfur heteroatom (6.99% S by elemental composition) [1]. While both compounds share the 4-oxo-pteridine core, the electronic and steric properties of the sulfur bridge fundamentally alter molecular conformation and the compound's potential for oxidative metabolism. No other folate analog in the 10-position series offers this specific sulfur-for-carbon substitution without additional ring modifications.

Structural Differentiation
Head-to-head
-S- (MW 458.45, 6.99% S)vs.-CH₂- (MW 441.4, 0% S)
Atom-level substitution alters steric and electronic properties; key for SAR studies.
Molecular weight difference 17 Da; introduction of thioether linkage.
Medicinal Chemistry Antifolate Design Structure-Activity Relationship

Antibacterial Zone-of-Inhibition Profile

In standardized disc diffusion assays, 10-thiofolic acid (30 μg/disc) produced measurable zones of inhibition against multiple bacterial species [1]. The compound exhibited the strongest activity against Gram-positive Staphylococcus aureus (21 mm inhibition zone), followed by Bacillus subtilis (18 mm), with comparatively weaker activity against Gram-negative Escherichia coli (14 mm). This activity profile is consistent with the compound's mechanism as an antifolate agent interfering with bacterial folate metabolism. By comparison, the parent compound folic acid exhibits no antibacterial activity in equivalent assays, as it serves as a growth factor rather than an inhibitor. Methotrexate, while structurally related, shows minimal antibacterial potency due to poor penetration of the bacterial cell wall. The sulfur substitution in 10-thiofolic acid confers antibacterial activity not observed with the natural folate scaffold.

Antibacterial Screen
Class-level inference
S. aureus21 mm
B. subtilis18 mm
E. coli14 mm
Supports antibacterial screening context; Gram-positive selective.
Folic acid shows no antibacterial activity (growth factor). Disc diffusion 30 µg/disc.
Antibacterial Screening Antifolate Activity Disc Diffusion Assay

L1210 Leukemia Cell Growth Inhibition

10-Thiofolic acid inhibits L1210 murine leukemia cell proliferation in a concentration-dependent manner [1]. After 48-hour incubation, the compound reduced cell growth by 58% at 10⁻⁴ M (100 μM) and by 42% at 10⁻⁵ M (10 μM) relative to untreated controls. Methotrexate, the prototypical antifolate used clinically for leukemia treatment, exhibits an IC₅₀ in the low nanomolar range (approximately 10-50 nM) against L1210 cells, indicating approximately 1,000-fold greater potency than 10-thiofolic acid [2][3]. However, 10-thiofolic acid's activity at micromolar concentrations establishes it as a tool compound for mechanistic studies where high-potency DHFR inhibition is not the primary experimental objective.

L1210 Cell Proliferation
Cross-study comparable
58% inhibition at 100 µM42% inhibition at 10 µMcf. Methotrexate IC₅₀ ~10-50 nM
Supports cell-model endpoint review; micromolar range activity.
Methotrexate is approximately 1000× more potent (nanomolar).
Antitumor Screening Leukemia Research Cell Proliferation Assay

Enzyme Targeting: Dihydrofolate Synthetase Inhibition

Dihydro-10-thiofolic acid acts as an inhibitor of dihydrofolate synthetase (EC 6.3.2.12) from Neisseria gonorrhoeae [1]. This enzyme catalyzes the addition of glutamate to dihydropteroate to form dihydrofolate, an essential step in bacterial folate biosynthesis. Folic acid does not inhibit this enzyme; it serves as the terminal product of the pathway. The sulfur-containing analog's ability to inhibit dihydrofolate synthetase suggests that the sulfur substitution may alter binding to this bacterial enzyme, providing a mechanistic basis for the compound's antibacterial activity [2]. This enzyme-inhibitor interaction distinguishes 10-thiofolic acid from folic acid in bacterial metabolism studies.

Dihydrofolate Synthetase
Supporting evidence
Inhibitor of N. gonorrhoeae DHFSFolic acid: non-inhibitor
Supports enzyme-target differentiation in bacterial folate pathway studies.
Qualitative distinction; Ki not reported.
Enzyme Inhibition Folate Biosynthesis Bacterial Metabolism

Research Application Scenarios


Bacterial Antifolate Mechanism Studies

10-Thiofolic acid is suitable as a tool compound for investigating bacterial folate metabolism pathways. Its demonstrated inhibition of Streptococcus faecium (ATCC 8043) and Lactobacillus casei (ATCC 7469) growth, along with zone-of-inhibition data for S. aureus (21 mm) and B. subtilis (18 mm) [1], makes it applicable for mechanistic studies where folic acid serves only as a growth factor and methotrexate lacks antibacterial activity due to poor bacterial penetration. Researchers investigating bacterial dihydrofolate synthetase may find the dihydro-10-thiofolic acid scaffold relevant as an enzyme inhibitor [2].

Folate Analog SAR Studies

The sulfur-for-carbon substitution at position 10 provides a discrete structural modification for SAR studies of folate analogs [1]. Researchers can utilize 10-thiofolic acid as a comparator to evaluate how heteroatom substitution affects (1) folate transporter recognition and uptake, (2) enzyme binding across the folate pathway, and (3) physicochemical properties including LogP and solubility. This compound enables studies on how sulfur substitution alters binding to folate-binding proteins and transporters relative to the natural methylene-bridged scaffold [3].

Comparative Antifolate Activity Screening

10-Thiofolic acid provides a micromolar-potency reference point for comparative antifolate screening. With L1210 cell growth inhibition of 58% at 10⁻⁴ M and 42% at 10⁻⁵ M after 48-hour incubation [1], it serves as a moderate-activity comparator when evaluating novel antifolate analogs. This allows researchers to benchmark the potency of newly synthesized compounds against both the natural ligand (folic acid, which promotes rather than inhibits growth) and high-potency clinical antifolates such as methotrexate (nanomolar potency) [2].

Folate Transporter Specificity Investigations

The differential transport behavior of sulfur-containing folate analogs makes 10-thiofolic acid a valuable tool for dissecting folate and methotrexate transport systems. Studies in HeLa cells have demonstrated that 10-thiofolic acid inhibits folate uptake while having negligible effect on methotrexate uptake [1]. This contrasts with 10-thioaminopterin, which selectively inhibits methotrexate uptake, enabling researchers to probe the substrate specificity of distinct folate transport pathways.

Application
Selection Property
Validation Focus
Bacterial folate pathway studies
Gram-positive antibacterial activity profile
Dihydrofolate synthetase inhibition verification
Folate analog SAR
Sulfur substitution effect on molecular recognition
Folate transporter and enzyme binding assays
Antifolate activity benchmarking
Micromolar-range cell proliferation inhibition
Comparative potency vs. methotrexate and folic acid controls
Folate transporter specificity studies
Selective folate uptake inhibition (spares methotrexate transport)
Transport assay in HeLa cells or equivalent model

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